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Hexabromoethane

Catalog No.
S774609
CAS No.
594-73-0
M.F
C2Br6
M. Wt
503.4 g/mol
Availability
In Stock
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Hexabromoethane

CAS Number

594-73-0

Product Name

Hexabromoethane

IUPAC Name

1,1,1,2,2,2-hexabromoethane

Molecular Formula

C2Br6

Molecular Weight

503.4 g/mol

InChI

InChI=1S/C2Br6/c3-1(4,5)2(6,7)8

InChI Key

POJPQMDDRCILHJ-UHFFFAOYSA-N

SMILES

C(C(Br)(Br)Br)(Br)(Br)Br

Synonyms

1,1,1,2,2,2-Hexabromo-ethane;

Canonical SMILES

C(C(Br)(Br)Br)(Br)(Br)Br

Flame Retardant Research:

  • Hexabromoethane has historically been used as a flame retardant in various materials, including textiles, plastics, and rubber. Researchers have studied its effectiveness in inhibiting the spread of fire and its mechanisms of action. However, due to environmental and health concerns, its use as a flame retardant has been largely phased out in many countries. [Source: US Environmental Protection Agency (EPA) - ]

Fire Suppression Studies:

  • Scientists use hexabromoethane in controlled laboratory settings to study fire suppression mechanisms. It helps researchers understand the behavior of flame retardants and fire suppressants at the molecular level. [Source: National Institute of Standards and Technology (NIST) - ]

Material Science Research:

  • The unique properties of hexabromoethane, such as its high density and flame retardant properties, make it a valuable material for research in various fields. For instance, researchers have explored its use in developing fire-resistant composites and studying the behavior of materials under extreme temperatures. [Source: ScienceDirect - ]

Environmental Science Research:

  • Due to its persistence in the environment and potential health risks, hexabromoethane has become a subject of research in environmental science. Scientists study its environmental fate, transport pathways, and potential ecological impacts. This research helps inform environmental regulations and remediation strategies. [Source: Stockholm Convention - ]

Hexabromoethane, with the chemical formula C2Br6\text{C}_2\text{Br}_6, is a halogenated organic compound characterized by its six bromine atoms attached to a two-carbon ethane backbone. Its IUPAC name is 1,1,1,2,2,2-hexabromoethane. The molecular weight of hexabromoethane is approximately 503.45 g/mol, and its structure can be represented by the SMILES notation BrC(Br)(Br)C(Br)(Br)Br . This compound is notable for its high density and unique physical properties due to the presence of multiple bromine atoms.

HBE poses several safety concerns:

  • Toxicity: Studies indicate moderate to high acute toxicity upon inhalation or ingestion [6].
  • Skin and Eye Irritation: Contact with HBE can irritate skin and eyes [6].
  • Environmental Persistence: Due to its high bromine content, HBE raises concerns about environmental persistence and potential effects on ecosystems [7].
Typical of halogenated compounds. It can undergo:

  • Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles, leading to the formation of different halogenated derivatives.
  • Dehydrobromination: Under certain conditions, hexabromoethane can lose bromine atoms to form alkenes or other unsaturated compounds.
  • Photo

Hexabromoethane can be synthesized through several methods:

  • Bromination of Ethane: Ethane can be treated with bromine in the presence of ultraviolet light to yield hexabromoethane through radical mechanisms.
  • Electrophilic Halogenation: This method involves the direct reaction of ethylene with bromine under controlled conditions to produce halogenated derivatives.
  • Bromination of Other Carbon Compounds: Using other carbon compounds as starting materials can also lead to the synthesis of hexabromoethane through multi-step halogenation processes .

HexachlorobenzeneC6Cl60Pesticide (banned due to toxicity)TetrabromoethyleneC2Br44Solvent and chemical intermediateHexabromobenzeneC6Br66Flame retardantDecabromodiphenyl etherC12H4Br1010Flame retardant

Uniqueness of Hexabromoethane:

  • Hexabromoethane is distinguished by having a fully brominated ethyl backbone, which contributes to its high density and unique physical properties compared to other similar compounds.
  • Its applications as both a flame retardant and a polymerization initiator set it apart from other halogenated compounds that may not possess these dual functionalities.

Studies have explored the interactions of hexabromoethane with various chemical species. For instance, it has been observed that hexabromoethane can form co-crystals with certain metal complexes, indicating potential applications in coordination chemistry and materials science . These interactions often depend on the specific conditions such as temperature and pressure.

Radical Bromination Mechanisms Under UV Irradiation

Radical bromination represents the most straightforward route for synthesizing hexabromoethane, utilizing ultraviolet (UV) irradiation to initiate a chain reaction between ethane and bromine. This photochemical process follows a free radical mechanism consisting of distinct initiation, propagation, and termination steps.

The mechanism begins with the homolytic cleavage of the Br-Br bond upon exposure to UV light (represented as hν), generating two bromine radicals:

Br-Br + hν → Br• + Br•   (Initiation)

During propagation, bromine radicals abstract hydrogen atoms from ethane to form ethyl radicals and hydrogen bromide:

CH₃-CH₃ + Br• → CH₃-CH₂• + H-Br   (Propagation Step 1)

The ethyl radical then reacts with another bromine molecule to form bromoethane and regenerate a bromine radical:

CH₃-CH₂• + Br-Br → CH₃-CH₂-Br + Br•   (Propagation Step 2)

This cycle continues as the propagation steps repeat, resulting in further bromination through sequential hydrogen abstractions and bromine additions, ultimately yielding hexabromoethane after all six hydrogen atoms are replaced.

Experimental evidence indicates that the bromination process exhibits an induction period of approximately 60-90 seconds under standard photochemical conditions, during which bromine concentration gradually increases from an initial level of 0.12 mM to approximately 0.93 mM. This suggests that the initial generation of sufficient bromine radicals is a rate-limiting factor in the early stages of the reaction.

The thermodynamic parameters for sequential bromination steps reveal an important pattern:

Reaction StepΔH (kcal/mol)
C₂H₆ → C₂H₅Br-15.1 ± 0.1
C₂H₅Br → C₂H₄Br₂-8.4 ± 0.3
C₂H₄Br₂ → C₂H₃Br₃-5.2 ± 0.4
C₂HBr₅ → C₂Br₆+2.1 ± 0.6

This data demonstrates that while initial bromination steps are exothermic, the final bromination to form hexabromoethane is endothermic, requiring additional energy input. This thermodynamic challenge explains why complete conversion to hexabromoethane often requires more forcing conditions.

The polybromination reaction pathway continues through several dibromination intermediates. These dibromoethanes undergo further bromination to tribromoethanes and eventually form tetrabromoethanes, pentabromoethane, and finally hexabromoethane. The presence of multiple bromination sites leads to various isomeric intermediates, particularly in the di-, tri-, and tetrabrominated stages.

Catalytic Systems for Sequential Bromination of Ethane Derivatives

Catalytic systems offer enhanced control over the bromination process, potentially improving both reaction efficiency and product selectivity. Several catalytic approaches have been developed for the sequential bromination of ethane derivatives.

Lewis acid catalysts represent one of the most effective systems for promoting bromination reactions. Iron(III) bromide (FeBr₃) and aluminum bromide (AlBr₃) facilitate the polarization of the Br-Br bond, enhancing the electrophilicity of bromine and promoting its reactivity toward carbon-hydrogen bonds. Particularly notable are the polyhalomethane·2AlBr₃ aprotic organic superacids, which effectively catalyze low-temperature ionic bromination of alkanes, including ethane. These catalytic systems enable bromination to proceed under milder conditions, potentially offering better control over product distribution.

The mechanistic pathway in Lewis acid-catalyzed bromination differs significantly from radical bromination. The Lewis acid coordinates with molecular bromine, polarizing the Br-Br bond and generating a partial positive charge on one bromine atom. This electrophilic bromine species then reacts with the hydrocarbon substrate through an ionic mechanism rather than a radical pathway.

N-bromosuccinimide (NBS) represents another important catalytic system for controlled bromination reactions. Two primary mechanistic models have been proposed for NBS-mediated bromination:

  • The Bloomfield mechanism (1944): Proposes that NBS acts as the active brominating reagent with the succinimidyl radical functioning as the chain propagator.

  • The Goldfinger mechanism: Suggests that NBS serves primarily to generate and maintain a low concentration of bromine throughout the reaction, with bromine radicals functioning as the primary chain propagators.

Subsequent kinetic and mechanistic studies, along with bond dissociation energy calculations showing that the N-Br bond (in NBS) has higher dissociation energy than Br-Br, have led to the Goldfinger mechanism being more widely accepted.

For the synthetic preparation of hexabromoethane, sequential bromination approaches can be particularly effective:

  • Initial bromination of ethane to bromoethane using moderate conditions.
  • Subsequent bromination steps with gradually increasing temperature or reaction time.
  • Final bromination to hexabromoethane under more forcing conditions to overcome the endothermic nature of the final step.

This stepwise approach allows better control over the reaction progression and can potentially minimize side-product formation.

Solvent Effects on Regioselectivity in Polybromination Reactions

The choice of solvent significantly influences bromination reactions, affecting reaction rates, selectivity, and product distribution. While regioselectivity is not a primary concern in the bromination of ethane to hexabromoethane (as all hydrogen atoms are ultimately replaced), solvent effects remain crucial for controlling reaction pathways and intermediate distributions.

Several solvents have proven effective for bromination reactions, each offering distinct advantages:

  • Carbon tetrachloride (CCl₄): This non-polar, inert solvent effectively stabilizes intermediates and prevents side reactions in radical bromination processes. Its inability to participate in hydrogen bonding or other strong solvent-solute interactions makes it particularly suitable for studying fundamental aspects of radical bromination mechanisms.

  • Acetonitrile: Provides excellent solubility for N-bromosuccinimide and other brominating agents. Its water miscibility allows for direct isolation of products by addition of aqueous acid at the end of the process. Research has demonstrated that bromination reactions in acetonitrile often proceed with enhanced rates compared to less polar solvents.

  • Chloroform and other halogenated solvents: Effectively solubilize both bromine and organic substrates, facilitating bromination reactions. These solvents may also participate in weak halogen bonding interactions that can influence reaction outcomes.

  • Acetone: Though less commonly used than acetonitrile, acetone has been investigated as an alternative solvent for bromination reactions, particularly to study the effects of solvent polarity on bromination processes.

The mechanism by which solvents affect bromination reactions involves several factors:

  • Stabilization of transition states and intermediates: Polar solvents can stabilize charged or highly polarized transition states, potentially altering reaction pathways and energy barriers.

  • Solvent cage effects: In certain solvents, radical pairs can be held in proximity within "solvent cages," increasing the likelihood of recombination reactions and affecting the efficiency of radical chain processes.

  • Competitive absorption: In photochemical reactions, solvents that absorb at wavelengths similar to the photochemical initiator may compete for photons, reducing initiation efficiency.

Studies on the bromination of phenols have demonstrated that the ortho:para ratio is significantly influenced by both the solvent and the concentration of hydrobromic acid present in the reaction medium. This suggests that solvent effects could similarly influence the distribution of intermediates in the sequential bromination of ethane.

In continuous flow photochemistry systems, solvent selection becomes even more critical as it must balance reagent solubility, photon transmission, and heat transfer properties. The development of such systems has enabled more controlled bromination processes with enhanced safety profiles.

Comparative Analysis of Stoichiometric vs. Catalytic Bromine Utilization

The synthesis of hexabromoethane can proceed through either stoichiometric or catalytic approaches, each offering distinct advantages and limitations. This comparative analysis examines their relative efficiency, selectivity, and practical applications.

Stoichiometric bromination utilizes molecular bromine (Br₂) as the direct brominating agent, requiring at least six equivalents per ethane molecule to achieve complete bromination. This approach typically employs UV irradiation to initiate radical formation and relies on the direct reaction between ethane and excess bromine.

In contrast, catalytic approaches use catalysts or reagents that either generate active bromine species in situ or enhance bromine reactivity. These methods include Lewis acid catalysts (FeBr₃, AlBr₃), N-bromosuccinimide (NBS), or other bromine sources in conjunction with catalytic systems.

Table 2: Comparative Analysis of Hexabromoethane Synthesis Methods

MethodYield (%)Purity (%)Energy InputScalabilitySafety Considerations
Radical Bromination (UV)60-7595HighIndustrialHazardous
Stepwise HBr/H₂SO₄40-4585ModerateLab-scaleModerately hazardous
Catalytic (FeBr₃)50-6090LowPilot-scaleModerately hazardous
Photochemical (CCl₄)70-8098ModerateIndustrialHazardous

The comparative advantages of stoichiometric approaches include:

  • Simplicity in reaction setup and execution
  • Potentially higher yields when optimized
  • Well-established scalability for industrial production

However, significant disadvantages include:

  • Safety concerns associated with handling large quantities of molecular bromine
  • Lower selectivity leading to complex product mixtures
  • Substantial waste generation from excess bromine and hydrogen bromide byproducts

Catalytic methods offer compelling advantages:

  • Enhanced safety through reduced handling of molecular bromine
  • Improved selectivity with controlled generation of reactive species
  • Reduced waste generation through more efficient bromine utilization
  • Lower energy requirements in many cases

These benefits are offset by certain limitations:

  • Greater complexity in reaction setups
  • Potentially longer reaction times
  • Higher catalyst costs and recovery considerations

Recent advances in continuous flow chemistry have begun to bridge the gap between these approaches. Continuous flow systems for photochemical bromination allow for precise control of reaction parameters while maintaining smaller reaction volumes, significantly improving safety profiles. These systems enable efficient heat and mass transfer, potentially leading to more selective bromination processes with reduced waste generation.

"On-off" experiments, where light irradiation is temporarily halted during the reaction, have demonstrated that photochemical bromination proceeds minimally (~1%) in the absence of light, confirming the necessity of continuous irradiation and the limited contribution of thermal pathways. This understanding has informed the development of more efficient photochemical bromination processes.

Electron Density Topology in Br···Br Contact Networks

The Br···Br interactions in hexabromoethane-containing systems exhibit unique electron density characteristics that distinguish them from conventional covalent or ionic bonds. Quantum Theory of Atoms-in-Molecules (QTAIM) analyses reveal that the bond critical points (BCPs) along Br···Br paths display electron densities (ρ) ranging from 0.008 to 0.012 e·Å⁻³, with Laplacian values (∇²ρ) between +0.02 and +0.05 e·Å⁻⁵ [6] [7]. These values indicate a predominantly electrostatic interaction, as positive Laplacians suggest local charge depletion. However, in shorter Br···Br contacts (<3.4 Å), the kinetic energy density (G) and potential energy density (V) at BCPs approach ratios (|V|/G) exceeding 1.0, signaling a gradual transition toward partial covalent character [2] [6].

The asymmetry of electron density distribution around bromine atoms plays a pivotal role in directing these interactions. Regions of reduced electron density (σ-holes) on one Br atom align with electron-rich areas on adjacent Br moieties, creating directional Br···Br networks [5] [7]. Raman spectroscopic studies corroborate this finding, showing red shifts of 15–20 cm⁻¹ in the C-Br stretching modes when Br···Br interactions shorten, indicative of weakened covalent C-Br bonds opposing the σ-hole [7]. This reciprocal relationship between intermolecular Br···Br strengthening and intramolecular C-Br weakening underscores the delicate balance of electron density redistribution in halogen-bonded systems.

Charge Transfer Dynamics in Ruthenium-Hexabromoethane Cocrystals

The reaction of hexabromoethane with [CpRu(CO)₂Br] (Cp = η⁵-C₅H₅) yields two distinct cocrystalline phases: 2[CpRu(CO)₂Br]·C₂Br₆ in space groups P1 (Z = 1) and P2₁/n (Z = 4) [1]. Single-crystal X-ray diffraction analyses reveal that the P1 polymorph features a helical arrangement of Ru complexes interconnected by Br···Br interactions (3.45–3.52 Å), while the P2₁/n form adopts layered structures with alternating organic-inorganic sheets. Density Functional Theory calculations demonstrate charge transfer magnitudes of 0.12–0.15 e from Ru centers to hexabromoethane, mediated through Br···Br contacts [1].

Time-dependent spectroscopic studies indicate that charge transfer occurs on femtosecond timescales, facilitated by the overlap between Ru d-orbitals and Br p-orbitals. The cocrystals exhibit bathochromic shifts of 40–50 nm in their UV-vis spectra compared to the parent complexes, consistent with the formation of charge-separated states [1]. Notably, the stoichiometric ratio (2:1 Ru complex to C₂Br₆) optimizes charge transfer efficiency by balancing electron donor-acceptor capacities while maintaining structural rigidity through Br···Br networks.

Hirshfeld Surface Analysis of Supramolecular Architectures

Hirshfeld surface analyses of hexabromoethane cocrystals quantify the relative contributions of intermolecular interactions to supramolecular assembly. For the 2[CpRu(CO)₂Br]·C₂Br₆ system, Br···Br contacts account for 38–42% of surface interactions, followed by H···H (22–25%) and C···Br (18–20%) contacts [1] [4]. The fingerprint plots exhibit sharp spikes at de + di ≈ 3.4 Å, characteristic of directional Br···Br interactions. In contrast, H···H contacts produce broad plateaus centered at de ≈ di ≈ 1.8 Å, reflecting non-directional van der Waals interactions [4].

Comparative analysis of the P1 and P2₁/n polymorphs reveals that the denser P2₁/n packing (Z = 4) increases Br···Br contact contributions by 6–8% while reducing void volumes by 15–20% [1]. Energy frameworks constructed from B3LYP/6-31G(d,p) calculations show that Br···Br interactions contribute 60–65% of the total lattice stabilization energy, surpassing C-H···O hydrogen bonds (20–25%) and π-π interactions (10–15%) [4]. These findings highlight bromine’s unique capacity to dominate supramolecular architecture through strong, directional interactions.

Computational Modeling of σ-Hole Interactions with Transition Metal Complexes

σ-Hole interactions between hexabromoethane and transition metal complexes have been modeled using dispersion-corrected Density Functional Theory (ωB97X-D/def2-TZVP). Electrostatic potential maps reveal σ-hole potentials of +35 to +50 kcal/mol on Br atoms, aligning with regions of negative potential (-20 to -30 kcal/mol) on Ru centers [5] [8]. Molecular dynamics simulations demonstrate that σ-hole directionality maintains angular preferences of 160–180° for Br···Ru interactions, deviating by <15° from linearity even at 300 K [6].

Charge decomposition analysis indicates that σ-hole interactions facilitate orbital mixing between Br p-orbitals and Ru d-orbitals, with overlap populations of 0.05–0.08 e. This partial covalency contributes 30–40% of the total interaction energy (15–20 kcal/mol), while electrostatic components account for 50–60% [6] [8]. The remaining stabilization arises from dispersion forces, which become significant at Br···Ru distances <3.3 Å. These computational insights rationalize the experimental observation of stable Ru-hexabromoethane cocrystals despite the weak intrinsic basicity of bromine.

Density Functional Theory Studies of Bromine Substituent Effects on Molecular Orbitals

Density functional theory calculations provide critical insights into the electronic structure modifications induced by progressive bromine substitution in ethane derivatives [1] [2]. The systematic replacement of hydrogen atoms with bromine substituents fundamentally alters the molecular orbital characteristics, particularly affecting the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels.

Computational investigations utilizing the B3LYP functional with 6-31G(d,p) basis sets reveal that bromine substitution progressively stabilizes both occupied and virtual molecular orbitals [3] [4]. The electron-withdrawing nature of bromine atoms creates significant perturbations in the π-electron system, with the magnitude of these effects correlating directly with the number and positioning of bromine substituents [5]. In hexabromoethane, the complete saturation with bromine atoms results in a unique electronic environment where all carbon-hydrogen bonds are replaced by carbon-bromine bonds, leading to distinctive molecular orbital characteristics.

Table 1: Computational Methods and Parameters for Hexabromoethane Studies

MethodBasis SetPrimary ApplicationTypical System SizeReference
DFT-B3LYP6-31G(d,p)Geometry optimization< 100 atoms [1] [2]
DFT-M06-2X6-311+G(2df,2p)Energy calculations< 200 atoms [6]
DFT-ωB97X-Ddef2-TZVPDispersion interactions< 150 atoms [7]
MP2aug-cc-pVDZCorrelation effects< 50 atoms [8]
CCSD(T)CBSHigh accuracy< 30 atoms [9]
Molecular DynamicsForce FieldSolid-state dynamics> 1000 atoms [10] [11]

The molecular orbital analysis reveals that hexabromoethane exhibits a significantly reduced highest occupied molecular orbital-lowest unoccupied molecular orbital gap compared to ethane, indicating enhanced reactivity and altered electronic properties [4] [5]. The bromine substituents introduce substantial p-π conjugation effects, where the lone pairs on bromine atoms interact with the carbon framework, resulting in orbital mixing and energy level redistribution [12]. These electronic modifications are particularly pronounced in the frontier molecular orbitals, which govern chemical reactivity and optical properties.

Table 2: Structural Properties of Hexabromoethane from Computational Studies

PropertyValueUnitMethodReference
Molecular Weight503.45g/molExperimental [13] [14]
C-C Bond Length1.64ÅX-ray/DFT [1]
C-Br Bond Length1.93ÅX-ray/DFT [1]
Br-C-Br Angle109.5°degreesDFT [1]
C-C-Br Angle109.5°degreesDFT [1]
Point Group SymmetryD3d-X-ray

Comparative density functional theory studies across the bromoethane series demonstrate systematic trends in molecular orbital energies [4]. The highest occupied molecular orbital energy progressively increases with bromine substitution, while the lowest unoccupied molecular orbital energy decreases, resulting in a narrowing band gap. This trend reflects the increasing delocalization of electron density and the enhanced polarizability of heavily brominated compounds.

Table 3: Bromine Substituent Effects on Molecular Orbital Properties

CompoundHOMO Energy (eV)LUMO Energy (eV)Band Gap (eV)Dipole Moment (D)Reference
Ethane-12.5+5.217.70.0[calculated]
Bromoethane-10.8+3.814.62.1 [3] [16]
Dibromoethane-9.5+2.512.01.8[estimated]
Tribromoethane-8.9+1.910.82.5[estimated]
Tetrabromoethane-8.2+1.29.41.9 [17]
Hexabromoethane-7.5+0.88.30.0[estimated]

Advanced computational approaches incorporating dispersion corrections, such as ωB97X-D functional calculations, provide enhanced accuracy for describing the electronic structure of hexabromoethane [7]. These methods account for long-range correlation effects that are particularly important for heavy halogen-containing compounds. The inclusion of dispersion corrections significantly improves the description of molecular orbital energies and electron delocalization patterns.

Molecular Dynamics Simulations of Solid-State Packing Arrangements

Molecular dynamics simulations offer valuable insights into the solid-state packing behavior and intermolecular interactions governing hexabromoethane crystal structures [10] [11]. Classical molecular dynamics approaches utilizing optimized force fields enable the exploration of dynamic properties, thermal behavior, and structural evolution under various temperature and pressure conditions.

The solid-state structure of hexabromoethane exhibits D3d point group symmetry, with molecules arranged in ordered crystalline arrays stabilized by van der Waals interactions and halogen bonding contacts [1]. Molecular dynamics simulations reveal that the crystal packing is dominated by Br···Br interactions, which play a crucial role in determining the overall stability and physical properties of the solid phase [2] [18].

Temperature-dependent molecular dynamics studies demonstrate that hexabromoethane undergoes significant structural changes upon heating, with increasing molecular motion and eventual phase transitions at elevated temperatures [11]. The simulations capture the evolution of intermolecular distances, particularly the Br···Br contact distances, which serve as sensitive indicators of thermal expansion and structural flexibility.

Force field parameterization for hexabromoethane requires careful consideration of the unique electronic properties imparted by the complete bromine substitution [10]. Standard force fields often require modification to accurately reproduce the experimental crystal structure and dynamic behavior. The incorporation of polarizable force field models enhances the accuracy of molecular dynamics simulations by accounting for the induced dipole interactions characteristic of highly polarizable bromine atoms.

Pressure-dependent molecular dynamics simulations reveal the compressibility characteristics of hexabromoethane crystals and provide insights into high-pressure phase behavior [18]. These studies demonstrate that the crystal structure remains stable under moderate pressures, with gradual compression of intermolecular distances and modest changes in molecular orientations.

Quantum Theory of Atoms in Molecules Analysis of Non-Covalent Interaction Critical Points

The Quantum Theory of Atoms in Molecules provides a rigorous framework for analyzing the nature and strength of non-covalent interactions in hexabromoethane crystal structures [8] [19]. This topological analysis of electron density enables the identification and characterization of bond critical points, ring critical points, and cage critical points that define the intermolecular interaction network.

Bond critical point analysis reveals the presence of numerous weak non-covalent interactions in hexabromoethane crystals, primarily involving Br···Br contacts [1] [2]. The electron density values at these critical points typically range from 0.008 to 0.015 atomic units, indicating weak but significant intermolecular interactions that contribute to crystal stability.

Table 4: Non-Covalent Interaction Analysis Parameters

Interaction TypeDistance Range (Å)Electron Density (ρ)Laplacian (∇²ρ)Interaction StrengthReference
Br···Br3.5-4.20.008-0.0150.025-0.045Weak [1] [2]
Br···H2.8-3.50.005-0.0120.015-0.035Weak [8] [19]
C···Br3.6-4.00.006-0.0100.020-0.038Weak[estimated]
C···H3.2-3.80.004-0.0080.012-0.028Very weak[estimated]
C···C3.8-4.50.003-0.0060.010-0.025Very weak[estimated]

The Laplacian of electron density at bond critical points provides information about the nature of intermolecular interactions [19]. Positive Laplacian values, typically ranging from 0.025 to 0.045 atomic units for Br···Br interactions, confirm the closed-shell nature of these contacts and their classification as van der Waals interactions rather than covalent bonds.

Quantum Theory of Atoms in Molecules analysis also reveals the presence of ring critical points and cage critical points in the hexabromoethane crystal structure, indicating the formation of closed interaction networks [8]. These higher-order critical points reflect the complex three-dimensional arrangement of molecules and the cooperative nature of intermolecular forces.

The delocalization indices derived from Quantum Theory of Atoms in Molecules analysis quantify the extent of electron sharing between interacting atoms [19]. For hexabromoethane, these indices are typically small, confirming the weak and predominantly electrostatic nature of intermolecular interactions.

XLogP3

4.9

Other CAS

594-73-0

Wikipedia

Hexabromoethane

Dates

Last modified: 08-15-2023

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